molecular formula C14H11BrN4O3S B045639 Cdk2 Inhibitor II

Cdk2 Inhibitor II

カタログ番号 B045639
分子量: 395.23 g/mol
InChIキー: IWDDMLCHUYBHHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk2 Inhibitor II is a type of chemical compound that is used in laboratory experiments to study the effects of cyclin-dependent kinase 2 (CDK2) inhibition. CDK2 is a key regulator of cell cycle progression, and its inhibition has been shown to have a variety of effects on cell function, including cell cycle arrest, apoptosis, and gene expression. This compound is a potent and specific inhibitor of CDK2, and has been used in a wide range of scientific studies to study the effects of CDK2 inhibition on various cellular processes.

科学的研究の応用

がん治療

Cdk2 Inhibitor II: は主に、がん治療における可能性について研究されています。これは、細胞周期の調節に不可欠なサイクリン依存性キナーゼ 2 (CDK2) を標的にします。 異常な CDK2 活性は、しばしばがんの進行と転移に関連付けられています . これらの化合物は、CDK2 を阻害することにより、がん細胞の増殖を阻止し、アポトーシスを誘導することを目指しており、乳がん、卵巣がん、子宮内膜がんなど、さまざまながんに対する治療戦略を提供します .

神経変性疾患

研究は、神経変性疾患の分野にまで拡大しています。 CDK2 阻害剤は、アルツハイマー病やパーキンソン病などの疾患で異常になる可能性のある細胞周期関連経路を調節する可能性について研究されています . CDK2 阻害剤がどのようにこれらの状態に有益になるのか、その正確なメカニズムは現在も調査中です。

避妊用途

This compound: は、非ホルモン性避妊薬として有望視されています。 研究では、CDK2 の選択的阻害が、不妊につながる特定の遺伝的状態を模倣できることが示唆されており、避妊薬開発の基礎を提供しています .

化学療法誘発脱毛症の予防

化学療法誘発脱毛症の文脈では、This compound などの CDK2 阻害剤は、毛包上皮の細胞周期活性抗腫瘍剤に対する感受性を低下させ、化学療法治療に伴う脱毛を予防する可能性のある手段として研究されています .

腫瘍学における感受性と耐性

感受性と耐性のメカニズムを理解することは、腫瘍学において重要です。This compound は、臨床研究で、がん細胞における薬物適応と耐性のパターンを研究するために使用されており、より効果的な治療レジメンの開発に役立つ可能性があります .

バイオテクノロジーと創薬

バイオテクノロジーと創薬において、This compound は、細胞周期の調節を理解し、新しい治療薬を設計するためのツールとして役立ちます。 リン酸化と脱リン酸化アプリケーションにおける役割は、細胞プロセスを研究し、標的療法を開発する上で価値があります .

作用機序

Target of Action

Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .

Mode of Action

This compound interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .

Pharmacokinetics

It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of CDK2 by this compound has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of this compound.

将来の方向性

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

生化学分析

Biochemical Properties

Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by this compound has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of this compound leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .

Subcellular Localization

This compound is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .

特性

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk2 Inhibitor II
Reactant of Route 2
Reactant of Route 2
Cdk2 Inhibitor II
Reactant of Route 3
Reactant of Route 3
Cdk2 Inhibitor II
Reactant of Route 4
Reactant of Route 4
Cdk2 Inhibitor II
Reactant of Route 5
Reactant of Route 5
Cdk2 Inhibitor II
Reactant of Route 6
Reactant of Route 6
Cdk2 Inhibitor II

Q & A

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: this compound acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does this compound affect the development of Babesia bovis?

A2: Research indicates that this compound demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to this compound?

A3: While studies specifically investigating resistance mechanisms to this compound are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with this compound, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of this compound in experimental settings?

A4: While not directly focusing on this compound, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving this compound and other CDK inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。